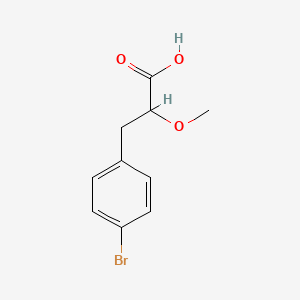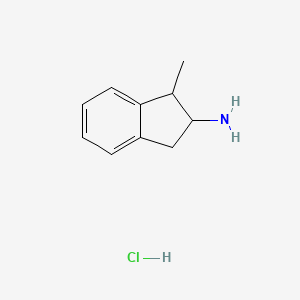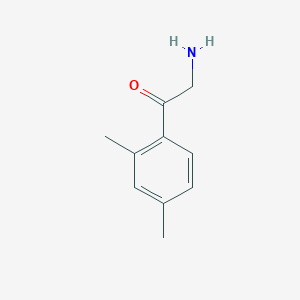
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid is an organic compound that features a bromophenoxy group and a methanesulfonamide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxyalkane.
Introduction of the Methanesulfonamide Group: The bromophenoxy intermediate is then subjected to sulfonamidation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the methanesulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-3-methanesulfonamidopropanoic acid
- 2-(4-Fluorophenoxy)-3-methanesulfonamidopropanoic acid
- 2-(4-Methylphenoxy)-3-methanesulfonamidopropanoic acid
Uniqueness
2-(4-Bromophenoxy)-3-methanesulfonamidopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C10H12BrNO5S |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-3-(methanesulfonamido)propanoic acid |
InChI |
InChI=1S/C10H12BrNO5S/c1-18(15,16)12-6-9(10(13)14)17-8-4-2-7(11)3-5-8/h2-5,9,12H,6H2,1H3,(H,13,14) |
InChI Key |
PRUVMBRWRGCKHH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC(C(=O)O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)


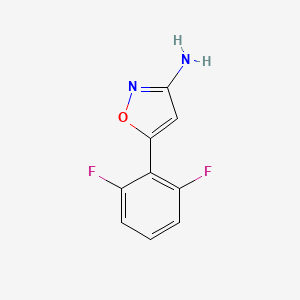
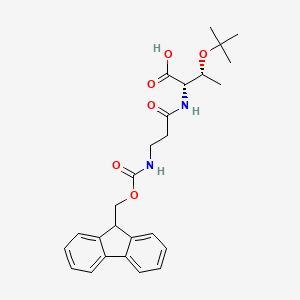
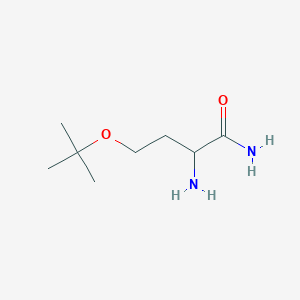
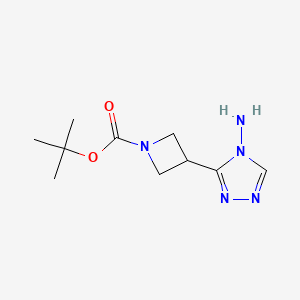


![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
